molecular formula C18H21N3O B11117145 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-phenylpropanehydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-phenylpropanehydrazide

Cat. No.: B11117145
M. Wt: 295.4 g/mol
InChI Key: AFLJZVBSXIRROO-XMHGGMMESA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-phenylpropanehydrazide is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, a methylene bridge, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-phenylpropanehydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 3-phenylpropanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-phenylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the hydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring or the hydrazide moiety.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-phenylpropanehydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules like proteins and nucleic acids are of particular interest.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-phenylpropanehydrazide may be used in the production of dyes, pigments, or other specialty chemicals. Its stability and reactivity profile make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-phenylpropanehydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain molecular targets, while the hydrazide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-phenylpropanehydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-phenylpropanamide

InChI

InChI=1S/C18H21N3O/c1-21(2)17-11-8-16(9-12-17)14-19-20-18(22)13-10-15-6-4-3-5-7-15/h3-9,11-12,14H,10,13H2,1-2H3,(H,20,22)/b19-14+

InChI Key

AFLJZVBSXIRROO-XMHGGMMESA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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